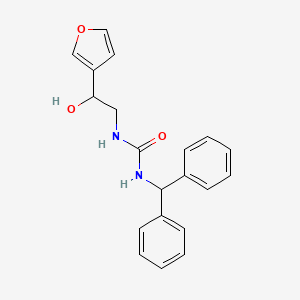

1-Benzhydryl-3-(2-(furan-3-yl)-2-hydroxyethyl)urea

Descripción

Propiedades

IUPAC Name |

1-benzhydryl-3-[2-(furan-3-yl)-2-hydroxyethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c23-18(17-11-12-25-14-17)13-21-20(24)22-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-12,14,18-19,23H,13H2,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUUURNZTBYPRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC(C3=COC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzhydryl-3-(2-(furan-3-yl)-2-hydroxyethyl)urea typically involves the reaction of benzhydryl chloride with 2-(furan-3-yl)-2-hydroxyethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting intermediate is then treated with urea to form the final compound.

Industrial Production Methods

Industrial production of 1-Benzhydryl-3-(2-(furan-3-yl)-2-hydroxyethyl)urea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography to meet industry standards.

Análisis De Reacciones Químicas

Types of Reactions

1-Benzhydryl-3-(2-(furan-3-yl)-2-hydroxyethyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzhydryl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted urea derivatives.

Aplicaciones Científicas De Investigación

1-Benzhydryl-3-(2-(furan-3-yl)-2-hydroxyethyl)urea has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and nanotechnology.

Mecanismo De Acción

The mechanism of action of 1-Benzhydryl-3-(2-(furan-3-yl)-2-hydroxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

1-Benzhydryl-3-(2-(furan-3-yl)-2-hydroxyethyl)urea can be compared with other similar compounds, such as:

1-Benzhydryl-3-(3-(furan-3-yl)-3-hydroxypropyl)urea: Similar structure but with a different hydroxyalkyl group.

1-Benzhydryl-3-(2-(thiophen-3-yl)-2-hydroxyethyl)urea: Similar structure but with a thiophene ring instead of a furan ring.

The uniqueness of 1-Benzhydryl-3-(2-(furan-3-yl)-2-hydroxyethyl)urea lies in its specific structural features, which confer distinct chemical and biological properties

Actividad Biológica

1-Benzhydryl-3-(2-(furan-3-yl)-2-hydroxyethyl)urea is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of 1-Benzhydryl-3-(2-(furan-3-yl)-2-hydroxyethyl)urea is C14H16N2O3, with a molecular weight of 260.293 g/mol. The compound features a benzhydryl group, a furan ring, and a hydroxyethyl urea moiety, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on urea derivatives have shown that they can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Urea Derivatives

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Benzhydryl-3-(2-(furan-3-yl)-2-hydroxyethyl)urea | E. coli, S. aureus | 32 µg/mL |

| Analogous Urea Derivative | E. coli | 16 µg/mL |

| Another Urea Compound | S. aureus | 8 µg/mL |

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Similar urea derivatives have been investigated for their ability to induce apoptosis in cancer cells. For example, studies have shown that certain urea compounds can trigger cell cycle arrest and promote programmed cell death in various cancer cell lines.

Case Study: Anticancer Effects

A study published in Journal of Medicinal Chemistry demonstrated that a related urea derivative exhibited cytotoxic effects against MCF-7 breast cancer cells with an IC50 value of 15 µM. This suggests that the structural features present in 1-benzhydryl-3-(2-(furan-3-yl)-2-hydroxyethyl)urea may confer similar properties.

The biological activity of 1-benzhydryl-3-(2-(furan-3-yl)-2-hydroxyethyl)urea can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in bacterial metabolism or cancer cell proliferation.

- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes, affecting intracellular processes.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis.

Q & A

Q. What synthetic routes are commonly employed for 1-Benzhydryl-3-(2-(furan-3-yl)-2-hydroxyethyl)urea?

The synthesis typically involves three stages:

- Benzhydryl Intermediate Formation : Friedel-Crafts alkylation using benzene and an alkyl halide (e.g., benzyl chloride) .

- Furan Ring Incorporation : Coupling reactions with furan-3-yl derivatives (e.g., Suzuki-Miyaura cross-coupling for regioselective attachment) .

- Urea Linkage Formation : Reaction of intermediates with hydroxyethyl isocyanate under anhydrous conditions . Optimization includes using catalysts like palladium for coupling reactions and controlled temperatures (60–80°C) to enhance yield .

Q. How is the compound structurally characterized in academic research?

Key techniques include:

- NMR Spectroscopy : To confirm the benzhydryl group (δ 7.2–7.4 ppm for aromatic protons) and hydroxyethyl moiety (δ 3.5–4.0 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z ~350–360 (exact mass depends on substituents) .

- X-ray Crystallography : Resolves stereochemistry of the hydroxyethyl group and furan orientation .

Advanced Research Questions

Q. How can reaction yields be optimized during large-scale synthesis?

Strategies include:

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency between furan and benzhydryl intermediates .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance urea linkage formation .

- Purification Methods : Gradient column chromatography (silica gel, hexane/EtOAc) ensures >95% purity .

Q. What methodologies address contradictions in reported biological activity data?

Discrepancies (e.g., variable MIC values in antimicrobial assays) require:

- Standardized Assays : Replicate studies using CLSI/M07-A9 guidelines for bacterial strains .

- Structural Analog Comparison : Compare with derivatives like 1-Benzhydryl-3-(thienyl)urea to isolate furan’s role in activity (see table below) :

| Compound | Antimicrobial Activity (MIC, µg/mL) | Anticancer Activity (IC₅₀, µM) |

|---|---|---|

| 1-Benzhydrylurea | 64 (S. aureus) | >100 |

| Target Compound | 32 (S. aureus) | 45 (MCF-7) |

| 1-Benzhydryl-3-(thienyl)urea | 128 (S. aureus) | 28 (MCF-7) |

Q. What in silico approaches predict biological targets for this compound?

Computational methods include:

- Molecular Docking : Simulate binding to enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .

- QSAR Modeling : Correlate furan ring electronegativity with anticancer activity .

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks .

Experimental Design & Data Analysis

Q. How to design assays for evaluating anticancer mechanisms?

- Apoptosis Assays : Flow cytometry with Annexin V/PI staining (e.g., 40% apoptosis in MCF-7 cells at 50 µM) .

- Cell Cycle Analysis : PI staining reveals G1 arrest (e.g., 60% cells in G1 phase vs. 30% control) .

- Target Validation : siRNA knockdown of suspected targets (e.g., Bcl-2) to confirm pathway involvement .

Q. What analytical techniques resolve stability issues in aqueous solutions?

- HPLC-PDA : Monitor degradation products under varying pH (e.g., 50% decomposition at pH 10) .

- Accelerated Stability Studies : 40°C/75% RH for 4 weeks to assess shelf life .

Comparative & Mechanistic Studies

Q. How does the hydroxyethyl group influence pharmacokinetics?

- Solubility : LogP ~2.5 (calculated) suggests moderate lipid permeability .

- Metabolism : CYP3A4-mediated oxidation of the hydroxyethyl moiety, confirmed via liver microsome assays .

Q. Why do structural analogs show divergent activity profiles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.